GSK106

Vue d'ensemble

Description

Applications De Recherche Scientifique

GSK106 is primarily used as a control compound in scientific research to study the effects of selective PAD4 inhibitors . Its applications include:

Chemistry: this compound is used in binding and functional assays to understand the interactions between PAD4 inhibitors and their targets.

Biology: It helps in studying the role of citrullination in gene regulation and its implications in various biological processes.

Medicine: this compound is used in research related to immunological and inflammatory diseases, such as rheumatoid arthritis and cancers.

Industry: It is part of compound libraries used in drug discovery and development processes.

Mécanisme D'action

Target of Action

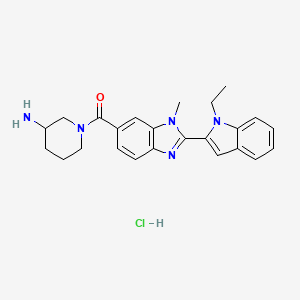

GSK106, also known as this compound hydrochloride or (3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-yl)methanone hydrochloride, is an inactive control for the selective Protein Arginine Deiminase 4 (PAD4) inhibitors , GSK484 and GSK199 . PAD4 is an enzyme that mediates the transformation of protein arginine into citrulline .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the citrullination pathway . Citrullination of proteins has normal roles in gene regulation and pathological roles in immunological and inflammatory diseases . .

Pharmacokinetics

It is soluble in dmso, dmf, ethanol, and pbs (ph 72), which may influence its bioavailability .

Action Environment

It is known that the compound should be stored at -20°c, sealed, and away from moisture . This suggests that temperature and humidity could potentially affect the stability of this compound.

Analyse Biochimique

Biochemical Properties

GSK106 hydrochloride interacts with the Protein Arginine Deiminase 4 (PAD4) but does not inhibit its function . PAD4 is an enzyme that mediates the transformation of protein arginine into citrulline . Citrullination of proteins has normal roles in gene regulation and pathological roles in immunological and inflammatory diseases .

Cellular Effects

The cellular effects of this compound hydrochloride are primarily related to its interaction with PAD4. It does not inhibit PAD4 nor does it prevent the citrullination of PAD4 target proteins or the formation of neutrophil extracellular traps in mouse or human neutrophils .

Molecular Mechanism

This compound hydrochloride acts as an inactive control for the selective PAD4 inhibitors, GSK484 and GSK199 . It does not inhibit PAD4 nor does it prevent the citrullination of PAD4 target proteins .

Temporal Effects in Laboratory Settings

It is known that this compound hydrochloride does not inhibit PAD4 nor does it prevent the citrullination of PAD4 target proteins .

Méthodes De Préparation

La synthèse de GSK106 implique plusieurs étapes, commençant par la préparation de composés intermédiaires. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base de this compound est synthétisée par une série de réactions impliquant la formation de cycles benzimidazole et indole.

Modifications des groupes fonctionnels : Divers groupes fonctionnels sont introduits dans la structure de base par des réactions de substitution.

Assemblage final : Le composé final est assemblé en couplant les composés intermédiaires dans des conditions de réaction spécifiques.

Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires avec des optimisations pour une production à grande échelle.

Analyse Des Réactions Chimiques

GSK106 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut subir des réactions d'oxydation, généralement en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : this compound peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes dans des conditions spécifiques.

Les réactifs et les conditions communs utilisés dans ces réactions comprennent des solvants organiques comme le diméthylsulfoxyde (DMSO) et des catalyseurs comme le palladium sur charbon. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

This compound est principalement utilisé comme composé de contrôle dans la recherche scientifique pour étudier les effets des inhibiteurs sélectifs de PAD4 . Ses applications comprennent :

Chimie : this compound est utilisé dans des essais de liaison et de fonction pour comprendre les interactions entre les inhibiteurs de PAD4 et leurs cibles.

Biologie : Il aide à étudier le rôle de la citrullination dans la régulation génétique et ses implications dans divers processus biologiques.

Médecine : this compound est utilisé dans la recherche sur les maladies immunologiques et inflammatoires, telles que la polyarthrite rhumatoïde et les cancers.

Industrie : Il fait partie des banques de composés utilisées dans les processus de découverte et de développement de médicaments.

Mécanisme d'action

This compound n'inhibe pas PAD4 et n'empêche pas la citrullination des protéines cibles de PAD4 . Il sert de contrôle inactif, ce qui signifie qu'il n'exerce aucun effet biologique significatif sur l'activité de PAD4. Les cibles moléculaires et les voies impliquées dans son mécanisme d'action sont principalement liées à son rôle de composé de contrôle dans les études de recherche.

Comparaison Avec Des Composés Similaires

GSK106 est comparé à d'autres inhibiteurs de PAD4, tels que GSK484 et GSK199 . Alors que GSK484 et GSK199 sont des inhibiteurs puissants et sélectifs de PAD4, this compound est un composé inactif utilisé comme contrôle dans les expériences. Les similitudes et les différences entre ces composés comprennent :

GSK484 : Un inhibiteur sélectif de PAD4 avec une activité inhibitrice significative.

GSK199 : Un autre inhibiteur sélectif de PAD4 avec des propriétés d'inhibition réversible.

This compound : Un composé de contrôle inactif sans activité inhibitrice sur PAD4.

Le caractère unique de this compound réside dans son rôle de composé de contrôle, qui est essentiel pour valider les effets des inhibiteurs actifs dans les études de recherche.

Propriétés

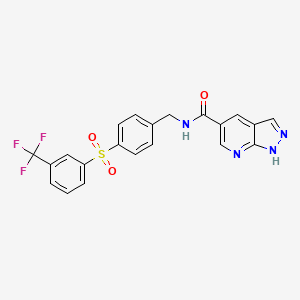

IUPAC Name |

(3-aminopiperidin-1-yl)-[2-(1-ethylindol-2-yl)-3-methylbenzimidazol-5-yl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O.ClH/c1-3-29-20-9-5-4-7-16(20)13-22(29)23-26-19-11-10-17(14-21(19)27(23)2)24(30)28-12-6-8-18(25)15-28;/h4-5,7,9-11,13-14,18H,3,6,8,12,15,25H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPFLFUQMWOJAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C=C1C3=NC4=C(N3C)C=C(C=C4)C(=O)N5CCCC(C5)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1652591-82-6 | |

| Record name | Methanone, (3-amino-1-piperidinyl)[2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzimidazol-6-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1652591-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

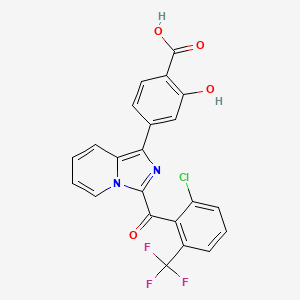

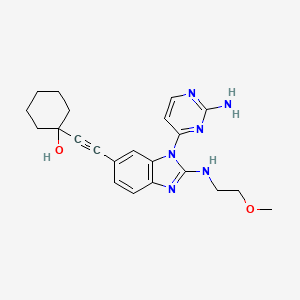

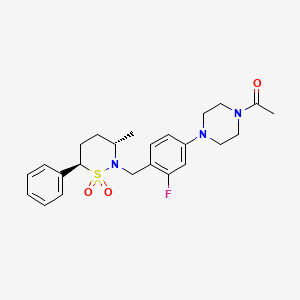

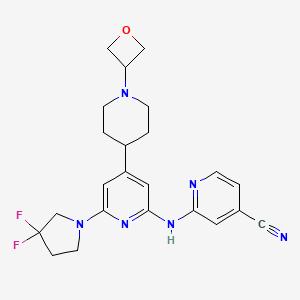

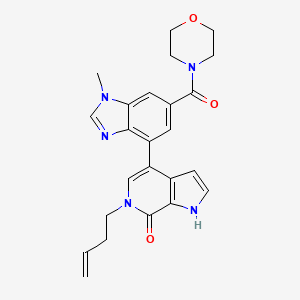

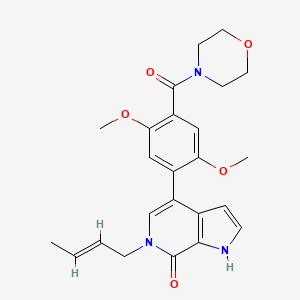

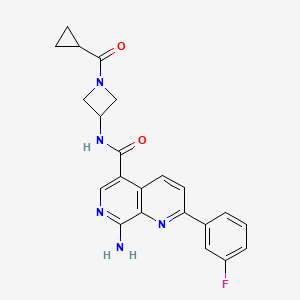

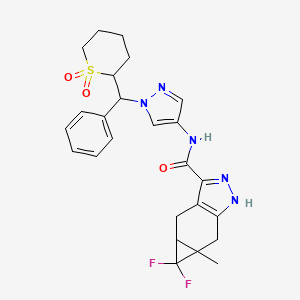

Feasible Synthetic Routes

Q1: What is the primary focus of the research paper titled "Impact of GSK199 and GSK106 binding on protein arginine deiminase IV stability and flexibility: A computational approach"?

A1: Although the provided abstract lacks details on the specific findings, the title itself reveals the paper's core focus: investigating how two compounds, GSK199 and this compound, impact the stability and flexibility of Protein Arginine Deiminase 4 (PAD4) using computational methods []. This suggests the researchers employed computational chemistry and modeling techniques to simulate and analyze the binding interactions of these compounds with PAD4, aiming to understand how these interactions affect the enzyme's structural dynamics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B607678.png)

![4-[6-(2-Chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl]-2-hydroxybenzoic acid](/img/structure/B607692.png)